6,7-Epoxy docetaxel

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

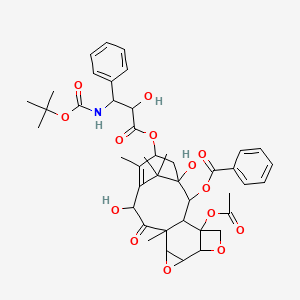

6,7-Epoxy Docetaxel (Mixture of Diastereomers) is a taxane derivative modified at the 6 and 7 positions. It is primarily used as an anti-tumor agent. The compound has a molecular formula of C43H51NO14 and a molecular weight of 805.86 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

作用机制

Target of Action

The primary target of 6,7-Epoxy Docetaxel is microtubulin . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-Akt signaling pathway . This pathway plays a key role in multiple cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a critical factor in the development of cancers .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . . It is known that docetaxel is metabolized in the liver and excreted via the bile duct .

Result of Action

The molecular and cellular effects of this compound’s action include cell cycle interruption at the G2/M phase , triggering cell death . It also inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of nanotechnology has been shown to enhance the delivery and efficacy of docetaxel . Nanoplatforms such as nanofibers and nanoparticles offer targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Epoxy Docetaxel involves the modification of the parent compound, Docetaxel, at the 6 and 7 positions to introduce an epoxy group. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for the synthesis of taxane derivatives often involve multi-step organic synthesis, including protection and deprotection of functional groups, selective oxidation, and epoxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of high-pressure liquid chromatography (HPLC) for purification and isolation of the desired diastereomers. The exact methods are proprietary and specific to the manufacturing companies.

化学反应分析

Types of Reactions

6,7-Epoxy Docetaxel can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

科学研究应用

6,7-Epoxy Docetaxel has a wide range of scientific research applications, including:

Chemistry

Synthesis of novel taxane derivatives: Researchers use this compound as a starting material to synthesize new compounds with potential anti-tumor activity.

Biology

Cell biology studies: The compound is used to study the effects of taxane derivatives on cell division and apoptosis.

Medicine

Anti-tumor research: this compound is investigated for its potential to treat various types of cancer, including breast, lung, and ovarian cancers.

Industry

Pharmaceutical development: The compound is used in the development of new anti-cancer drugs and formulations.

相似化合物的比较

Similar Compounds

Docetaxel: The parent compound of 6,7-Epoxy Docetaxel, used as an anti-cancer agent.

Paclitaxel: Another taxane derivative with similar anti-tumor activity.

Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancers.

Uniqueness

This compound is unique due to its modification at the 6 and 7 positions, which may confer distinct biological activity and pharmacokinetic properties compared to other taxane derivatives .

生物活性

6,7-Epoxy docetaxel is a taxane derivative that has garnered attention for its potential as an anti-tumor agent. This compound is characterized by modifications at the 6 and 7 positions of the docetaxel molecule, enhancing its biological activity against various cancer types. This article explores the biological mechanisms, pharmacological properties, and clinical implications of this compound, supported by data tables and case studies.

Target Interaction

this compound primarily targets microtubulin , a crucial component of the cytoskeleton in eukaryotic cells. The compound binds reversibly to microtubulin with a high affinity, stabilizing microtubule structures and preventing their disassembly. This action disrupts normal cell division processes, leading to cell cycle arrest at the G2/M phase and ultimately triggering cell death through mechanisms including apoptosis and mitotic catastrophe .

Biochemical Pathways

The compound significantly influences the PI3K-Akt signaling pathway , which is vital for cell survival and proliferation. By modulating this pathway, this compound can induce apoptosis in cancer cells while inhibiting anti-apoptotic factors such as Bcl-2 and Bcl-xL .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits favorable pharmacokinetic properties that enhance its therapeutic efficacy. Notably, its formulation in nanocarriers has been shown to improve bioavailability and targeted delivery to tumor sites .

Case Studies and Clinical Applications

Efficacy in Cancer Treatment

Clinical studies have demonstrated the effectiveness of docetaxel derivatives in treating various cancers:

- Breast Cancer : A study indicated that docetaxel induces both apoptotic and non-apoptotic cell death pathways in breast cancer cell lines (e.g., MCF-7), highlighting its dual mechanism of action .

- Prostate Cancer : In metastatic castration-resistant prostate cancer (mCRPC), docetaxel remains effective even after prior treatments with agents like abiraterone. A retrospective analysis showed an overall survival (OS) rate of approximately 12.7 months for patients treated with docetaxel following abiraterone therapy .

- Combination Therapies : Research on combining this compound with other agents (e.g., apalutamide) suggests enhanced efficacy through synergistic mechanisms that target multiple pathways simultaneously .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and clinical outcomes associated with this compound:

属性

IUPAC Name |

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMIGTNUBJPFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。